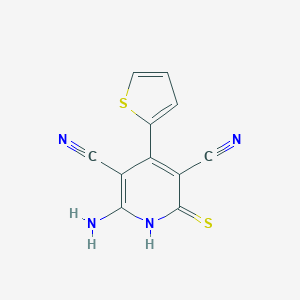
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, also known as CQH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CQH is a hydrazone derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. Additionally, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone may induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone can induce apoptosis in cancer cells, inhibit the replication of viruses, and act as an antimicrobial agent. Additionally, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have anti-inflammatory properties and may have potential as a treatment for autoimmune diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and inhibit the replication of viruses. However, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, including its potential as a therapeutic agent for cancer and viral infections, as well as its ability to modulate the immune system. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, as well as its potential for toxicity and side effects.
Métodos De Síntesis
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been synthesized through a variety of methods, including the condensation of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with 3-chloro-2-quinoxalinylhydrazine, as well as through the reaction of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with 3-chloroquinoxaline-2-carbohydrazide. These methods have been optimized to produce high yields of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, which can then be purified for use in scientific research.
Aplicaciones Científicas De Investigación
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. Studies have shown that 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone can induce apoptosis in cancer cells, which may make it a promising candidate for cancer therapy. Additionally, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the replication of viruses such as HIV-1.
Propiedades
Nombre del producto |
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone |
|---|---|
Fórmula molecular |
C19H13Cl2N5O |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
3-chloro-N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C19H13Cl2N5O/c1-27-13-6-7-14-11(9-13)8-12(17(20)23-14)10-22-26-19-18(21)24-15-4-2-3-5-16(15)25-19/h2-10H,1H3,(H,25,26)/b22-10+ |
Clave InChI |
GNHFMSDYUMUSFT-LSHDLFTRSA-N |
SMILES isomérico |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC4=CC=CC=C4N=C3Cl |
SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC4=CC=CC=C4N=C3Cl |
SMILES canónico |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC4=CC=CC=C4N=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304547.png)
![N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304549.png)
![3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304551.png)
![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)